molecular formula C18H18FNO2 B2978932 2-(4-fluorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide CAS No. 1396875-00-5

2-(4-fluorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide

Cat. No.: B2978932
CAS No.: 1396875-00-5
M. Wt: 299.345
InChI Key: ODVGDFUMNXHJSX-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, an indene moiety, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide typically involves a multi-step process:

    Formation of the Indene Intermediate: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the indene moiety can be oxidized to form a ketone.

    Reduction: The acetamide group can be reduced to form an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity through binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Influence on cellular signaling pathways, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide
  • 2-(4-bromophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide
  • 2-(4-methylphenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs with different substituents. This can result in enhanced biological activity and improved pharmacokinetic profiles.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c19-15-7-5-13(6-8-15)11-17(21)20-12-18(22)10-9-14-3-1-2-4-16(14)18/h1-8,22H,9-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVGDFUMNXHJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)CC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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